1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride
CAS No.: 1855907-13-9
VCID: VC7593842
Molecular Formula: C6H12Cl2FN3
Molecular Weight: 216.08
* For research use only. Not for human or veterinary use.

Description |
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride is a synthetic organic compound with the molecular formula and a molecular weight of 216.08 g/mol. This compound is characterized by its pyrazole core, functionalized with a fluoroethyl group and a methyl substituent. It is primarily studied for its potential applications in medicinal chemistry and chemical synthesis due to its structural features. Structural FeaturesThe compound's structure consists of:
The presence of fluorine in the fluoroethyl group can significantly influence the compound's pharmacokinetics, such as lipophilicity and metabolic stability. SynthesisAlthough specific synthetic pathways for this compound are not detailed in the provided references, general methods for synthesizing pyrazole derivatives typically involve:
Applications and Potential UsesWhile detailed biological or pharmacological studies specific to this compound are not available in the provided data, similar pyrazole derivatives are known for their diverse applications:
Spectroscopic CharacterizationSpectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry) are typically employed to confirm the structure of such compounds:
Safety and HandlingAs with many chemical compounds, proper handling is essential:
|
---|---|
CAS No. | 1855907-13-9 |
Product Name | 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride |
Molecular Formula | C6H12Cl2FN3 |
Molecular Weight | 216.08 |
IUPAC Name | 1-(2-fluoroethyl)-3-methylpyrazol-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C6H10FN3.2ClH/c1-5-6(8)4-10(9-5)3-2-7;;/h4H,2-3,8H2,1H3;2*1H |
Standard InChIKey | SYVSSLDPVSOVGO-UHFFFAOYSA-N |
SMILES | CC1=NN(C=C1N)CCF.Cl.Cl |
Solubility | not available |
PubChem Compound | 126964089 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume